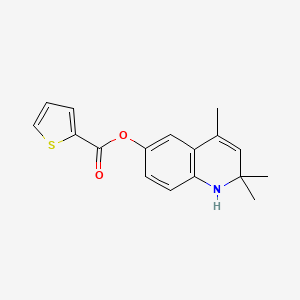

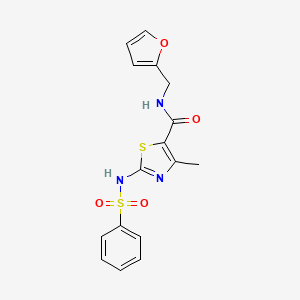

![molecular formula C6H3BrN2S B2800778 4-Bromothieno[2,3-d]pyrimidine CAS No. 14080-60-5](/img/structure/B2800778.png)

4-Bromothieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

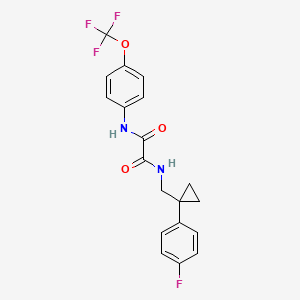

4-Bromothieno[2,3-d]pyrimidine is a chemical compound with the CAS Number: 16285-70-4 . It has a molecular weight of 215.07 and its IUPAC name is 4-bromothieno[3,2-d]pyrimidine .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H3BrN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H . This indicates that the compound contains a bromine atom, two nitrogen atoms, and a sulfur atom in its structure .Chemical Reactions Analysis

Pyrimidines, including this compound, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are also known to inhibit the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of 140-145°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Regioselective Bromination : The first regioselective, mild bromination of thieno[2,3-b]pyridine is described. The reaction shows selectivity towards the 4-position and demonstrates the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery research (Lucas et al., 2015).

Biomedical Applications

Antifolate Inhibitors : Synthesis of lipophilic dihydrofolate reductase inhibitors as potential inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, demonstrating the medical application of thieno[2,3-d]pyrimidines (Rosowsky et al., 1997).

Protein Tyrosine Kinase Inhibitors : A study on 7-bromothieno[3,2-d]pyrimidine derivatives containing a piperazine unit for potential use as anticancer agents, indicating the role of thieno[2,3-d]pyrimidines in cancer treatment (Jiang Da-hong, 2012).

Microwave-based Synthesis : Synthesis of novel 2-unsubstituted 4-(substituted)anilinothieno[2,3-d]pyrimidines using microwave irradiation, which is an efficient method for improving yields and reducing the formation of undesirable by-products (Phoujdar et al., 2008).

Ser/Thr Kinases Inhibitors : Synthesis of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines as multitarget Ser/Thr kinases inhibitors, showing the potential of these compounds in kinase inhibition (Loidreau et al., 2015).

Antibacterial and Antitumor Pharmacophores : A study on the synthesis of new annulated pyrano[2,3-d]pyrimidine derivatives and their antibacterial and antitumor activities, highlighting the pharmaceutical potential of thieno[2,3-d]pyrimidines (Bhat et al., 2020).

Wirkmechanismus

Target of Action

4-Bromothieno[2,3-d]pyrimidine is a compound that has been found to interact with protein kinases . Protein kinases are enzymes that play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to changes in the cellular processes controlled by these kinases, potentially altering cell growth, differentiation, and other functions .

Biochemical Pathways

Given its interaction with protein kinases, it is likely that it affects pathways related to cell growth and differentiation

Pharmacokinetics

The compound’s molecular weight (21507 g/mol) and physical form (powder) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of protein kinases. By inhibiting these enzymes, the compound could potentially alter cellular processes such as cell growth and differentiation .

Safety and Hazards

The safety information for 4-Bromothieno[2,3-d]pyrimidine includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Thienopyrimidine derivatives, including 4-Bromothieno[2,3-d]pyrimidine, hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . They display a range of pharmacological effects and are being explored for their potential as anticancer agents . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .

Eigenschaften

IUPAC Name |

4-bromothieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCDNPHSDJPOMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=NC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14080-60-5 |

Source

|

| Record name | 4-bromothieno[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

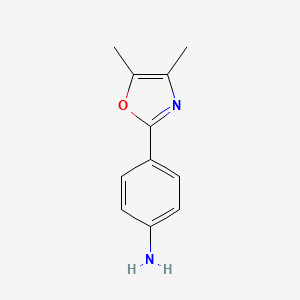

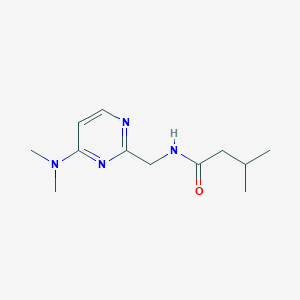

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)

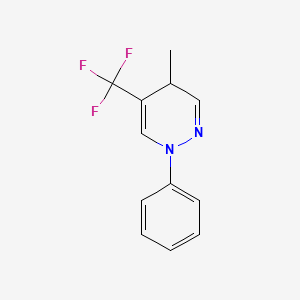

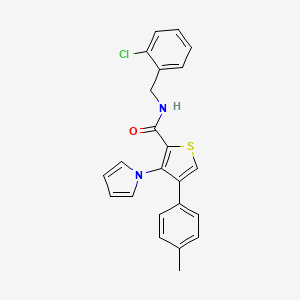

![3-[1-[4-(Methanesulfonamido)benzoyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2800701.png)

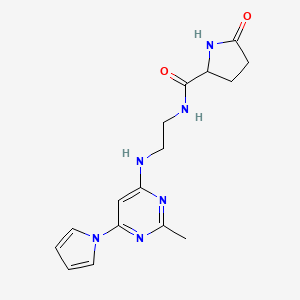

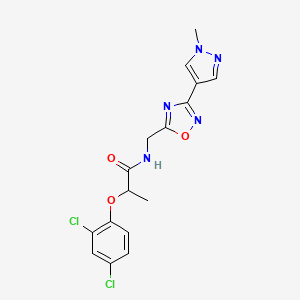

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800716.png)

![2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B2800717.png)

![(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one](/img/structure/B2800718.png)